Tert-butyl 3-(2-bromoacetyl)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-(2-bromoacetyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H18BrNO3 and a molecular weight of 292.17 g/mol . It is commonly used as a building block in organic synthesis due to its unique structure, which includes a pyrrolidine ring and a bromoacetyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-bromoacetyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-pyrrolidinecarboxylate with bromoacetyl bromide in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the bromoacetyl bromide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-bromoacetyl)pyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromoacetyl group can be substituted by various nucleophiles, such as amines or thiols.
Oxidation: The pyrrolidine ring can be oxidized to form a lactam under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
Nucleophilic substitution: Substituted pyrrolidine derivatives.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Lactam derivatives.
Scientific Research Applications
Tert-butyl 3-(2-bromoacetyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-bromoacetyl)pyrrolidine-1-carboxylate involves its interaction with nucleophiles due to the presence of the electrophilic bromoacetyl group . This interaction can lead to the formation of various substituted derivatives, which can then interact with biological targets such as enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate
- Tert-butyl bromoacetate
Uniqueness
Tert-butyl 3-(2-bromoacetyl)pyrrolidine-1-carboxylate is unique due to its combination of a pyrrolidine ring and a bromoacetyl group, which provides it with distinct reactivity and versatility in organic synthesis . This makes it a valuable intermediate in the synthesis of various complex molecules .
Biological Activity
Tert-butyl 3-(2-bromoacetyl)pyrrolidine-1-carboxylate (CAS: 1225218-94-9) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a bromoacetyl group and a tert-butyl ester. Its molecular formula is with a molecular weight of approximately 292.18 g/mol. The presence of the bromoacetyl group enhances its reactivity, particularly in forming covalent bonds with nucleophilic sites on enzymes or receptors, which is crucial for its biological activity .
The biological activity of this compound is primarily attributed to its ability to interact with biological targets through nucleophilic substitution reactions. The bromoacetyl moiety can form covalent bonds with various nucleophiles, potentially leading to inhibition of enzyme activity or modulation of receptor functions. This mechanism positions the compound as a promising candidate for drug development, particularly in designing enzyme inhibitors .
Antitumor Activity
Research has indicated that derivatives of pyrrolidine compounds, including this compound, exhibit significant antitumor properties. The compound's ability to inhibit specific enzymes involved in tumor growth presents a potential therapeutic avenue for cancer treatment. For instance, studies on similar compounds have shown effective inhibition against various cancer cell lines, suggesting that structural modifications can enhance their cytotoxicity .
Neuroactive Properties
The compound's interactions with neurotransmitter receptors suggest potential applications in treating neurological disorders. Its structural attributes allow it to modulate signaling pathways associated with neurotransmission, which could lead to therapeutic benefits in conditions such as depression or anxiety disorders.
Synthesis and Yield
The synthesis of this compound typically involves several steps, utilizing reagents such as carbon tetrabromide and triphenylphosphine under controlled conditions. For example, one synthesis method reported a yield exceeding 100% under specific conditions, highlighting the efficiency of the synthetic route employed .
Reaction Conditions | Yield | Notes |
---|---|---|
Carbon tetrabromide + Triphenylphosphine in THF at 5°C | >100% | Utilized without further purification |
In Vitro Studies
In vitro studies have demonstrated that compounds similar to this compound exhibit significant inhibitory effects on cancer cell proliferation. For example, pyrazole derivatives have been shown to inhibit Mycobacterium growth by over 90%, indicating that structural similarities may confer similar biological activities .
Properties
IUPAC Name |
tert-butyl 3-(2-bromoacetyl)pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrNO3/c1-11(2,3)16-10(15)13-5-4-8(7-13)9(14)6-12/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIKGZJXGIQELU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700153 | |
Record name | tert-Butyl 3-(bromoacetyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40700153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1225218-94-9 | |
Record name | 1,1-Dimethylethyl 3-(2-bromoacetyl)-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1225218-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-(bromoacetyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40700153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-(2-bromoacetyl)pyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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